molecular formula C15H13N5O2 B5848565 2-phenoxy-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide

2-phenoxy-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide

Cat. No.: B5848565
M. Wt: 295.30 g/mol
InChI Key: AENPJZXNDRFFLP-UHFFFAOYSA-N
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Description

Chemical Structure and Key Features 2-Phenoxy-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide (CAS: VC11177368) is a synthetic acetamide derivative with the molecular formula C₁₅H₁₃N₅O₂ and a molecular weight of 295.30 g/mol . Its structure features:

  • A phenoxy group at the α-carbon of the acetamide backbone.
  • A tetrazole ring at the para-position of the N-linked phenyl ring.

The tetrazole moiety is notable for mimicking carboxylic acid groups, enabling interactions with biological targets such as enzymes and receptors. This property is leveraged in drug discovery for optimizing pharmacokinetic profiles and enhancing binding affinity .

Synthesis
Synthesis involves multi-step reactions:

Preparation of the tetrazole-substituted phenyl ring via copper-catalyzed reactions between aryl halides and sodium azide.

Introduction of the phenoxy group via nucleophilic substitution. Mild reaction conditions are employed to ensure high yield and purity .

Properties

IUPAC Name

2-phenoxy-N-[4-(tetrazol-1-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O2/c21-15(10-22-14-4-2-1-3-5-14)17-12-6-8-13(9-7-12)20-11-16-18-19-20/h1-9,11H,10H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AENPJZXNDRFFLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)N3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenoxy-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide typically involves the following steps:

    Formation of the Phenoxy Group: The phenoxy group can be introduced through a nucleophilic substitution reaction where phenol reacts with an appropriate halide under basic conditions.

    Acetamide Formation: The acetamide moiety is formed by reacting the phenoxy compound with acetic anhydride or acetyl chloride in the presence of a base.

    Tetrazole Ring Introduction: The tetrazole ring is introduced via a [2+3] cycloaddition reaction between an azide and a nitrile group. This reaction is often carried out under mild conditions using a catalyst such as copper(I) iodide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors to ensure consistent reaction conditions and high yields. Solvent recycling and purification steps are also integrated to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

2-phenoxy-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The acetamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

2-phenoxy-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-phenoxy-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing it to bind to enzymes or receptors that recognize such functional groups. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Their Impact

The biological and chemical properties of tetrazole-containing acetamides are highly sensitive to substituent variations. Below is a comparative analysis of key analogs:

Data Table: Key Structural and Functional Comparisons
Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Features/Biological Activities
2-Phenoxy-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide C₁₅H₁₃N₅O₂ Phenoxy, tetrazole 295.30 Mimics carboxylic acid; potential enzyme/receptor interaction
2-(4-Chlorophenoxy)-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide C₁₅H₁₂ClN₅O₂ Chlorophenoxy, tetrazole 329.74 Increased lipophilicity; moderate bioavailability
2-Phenyl-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide C₁₅H₁₃N₅O Phenyl, tetrazole 295.29 Anti-inflammatory, analgesic effects
2-(3,4-Dimethoxyphenyl)-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide C₁₆H₁₆N₅O₃ Dimethoxyphenyl, tetrazole 350.34 Enhanced chemical versatility; enzyme inhibition
2-(4-(1H-Tetrazol-1-yl)phenyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide C₁₇H₁₂N₆OS Tetrazole, pyridine-thiazole 372.38 Anticonvulsant potential; substituent-dependent SAR

Key Findings

Electronic and Steric Effects
  • Phenoxy vs. Chlorophenoxy: The electron-withdrawing chlorine in 2-(4-chlorophenoxy)-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide increases lipophilicity (logP ≈ 3.2 vs.
  • Dimethoxyphenyl Substitution : The electron-donating methoxy groups in 2-(3,4-dimethoxyphenyl)-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide improve stability against oxidative metabolism, extending half-life in in vitro models .

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